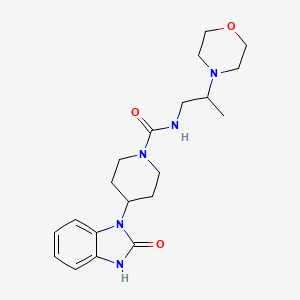
7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory disorders. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one. One potential direction is to study the compound's potential use in treating other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another potential direction is to study the compound's potential use in treating other inflammatory disorders, such as rheumatoid arthritis. Overall, this compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one involves a multi-step process. The first step involves the reaction of 7-fluoro-4-hydroxyquinazoline with 3-bromopropyl naphthalene to form this compound. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
7-Fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one has been used in various scientific research studies. One of the most common applications of this compound is in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
7-fluoro-3-(3-naphthalen-1-yloxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-16-9-10-18-19(13-16)23-14-24(21(18)25)11-4-12-26-20-8-3-6-15-5-1-2-7-17(15)20/h1-3,5-10,13-14H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTFJWPSIAUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)

![N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)

![1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7635332.png)
![2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B7635351.png)
![N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide](/img/structure/B7635358.png)
![1-[[2-(Morpholin-4-ylmethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635361.png)

![2-(1,2-Benzoxazol-3-yl)-1-[2-(3-chlorophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7635383.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)methyl-propan-2-ylamino]-N-(4-fluorophenyl)acetamide](/img/structure/B7635391.png)
